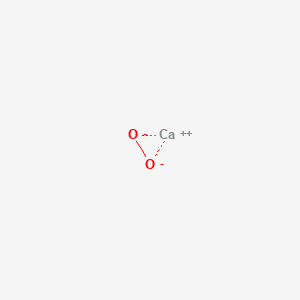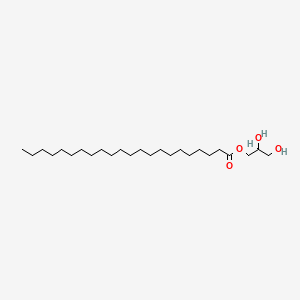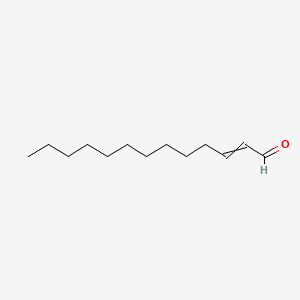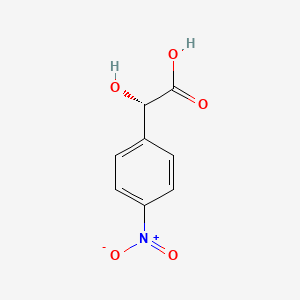
Calcium peroxide
Übersicht
Beschreibung
Calcium peroxide or calcium dioxide is an inorganic compound with the formula CaO2. It is the peroxide (O22−) salt of Ca2+. Commercial samples can be yellowish, but the pure compound is white. It is almost insoluble in water . It is a safe inorganic peroxy compound in a solid form of oxygen . It can be used in the remediation of contaminated sites .
Synthesis Analysis
This compound is produced by combining calcium salts and hydrogen peroxide: Ca(OH)2 + H2O2 → CaO2 + 2 H2O . The octahydrate precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide . A modified chemical precipitation method synthesized the final product labeled as Starch@CPnps .Molecular Structure Analysis
This compound has a crystal structure in which each calcium ion is surrounded by six oxygen atoms . The oxygen atoms are arranged in a tetrahedral geometry around the calcium ion, with each oxygen forming a covalent bond with the calcium ion .Chemical Reactions Analysis
This compound acts as an oxidizing agent for the degradation of organic dyes in water . It is known that the commercially available this compound has a relatively large particle size, which makes the reaction rate for pollution degradation relatively slow .Physical And Chemical Properties Analysis
This compound is a white or yellowish powder with no characteristic flavor or aroma . The CaO2 has a molecular weight of 72.0768 g/mol and a density of 2.91 g/ml .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Calcium peroxide (CP) is increasingly used in environmental protection due to its unique properties. It's particularly effective in water and soil treatment, including wastewater treatment, surface water restoration, and groundwater and soil remediation. CP's stability allows it to supply H2O2 and O2 for aerobic biodegradation and chemical degradation of contaminants. It's successful in removing dyes, chlorinated hydrocarbons, petroleum hydrocarbons, pesticides, heavy metals, and other pollutants. Recent advances in CP encapsulation technologies and CP nanoparticle preparation have broadened its applications (Lu, Zhang, & Xue, 2017).
Antitumor and Antibacterial Properties
This compound nanoparticles have attracted attention in the medical community for their antitumor and antibacterial properties. These nanoparticles react with water to produce calcium ion, oxygen, and hydrogen peroxide. These products are suitable for calcium overload-induced cell death, O2-dependent anticancer therapy, and H2O2-dependent antimicrobial therapy. This makes this compound nanoparticles a promising antitumor and antibacterial drug (Wu et al., 2023).
Water Purification and Aquaculture
This compound is evaluated as a new water purifying and oxygen-releasing agent in aquaculture. It has shown positive effects on reducing chemical oxygen demand, increasing dissolved oxygen, and improving pH and ammonium-nitrogen levels in seawater. Its use in rotifer hatching experiments and bacterial control suggests it's safe and effective for treating seawater in aquaculture practices (Zhao-xia, 2012).
Hydrogen Production from Waste Activated Sludge
Research indicatesthat this compound (CaO2) can enhance hydrogen production from dark fermentation of waste activated sludge (WAS). With increasing CaO2, the maximum hydrogen yield increased significantly. CaO2 accelerates the breakage and death of sludge cells, increasing the biodegradability of released substances, which provide more organics for hydrogen production. The intermediate products of CaO2 decomposition, including alkali, O2−, and OH radicals, all contribute to increased hydrogen production. This finding expands the application field of CaO2 and deepens understanding of CaO2-involved sludge fermentation processes (Wang et al., 2019).
Degradation of Organic Pollutants
This compound activated with ferrous ion has been investigated for the degradation of trichloroethylene (TCE). The technique is highly promising in in situ chemical oxidation (ISCO) remediation in TCE contaminated sites. It was found that CaO2/Fe(II) systems generate reactive oxygen species like HO· and O2(-·), which play a significant role in TCE removal. The elevation of initial solution pH suppressed TCE degradation, and various components like Cl(-), HCO3(-), NO3(-), SO4(2-), and natural organic matter (NOM) showed varying effects on TCE removal (Zhang et al., 2015).
Oxygen Supply for Environmental Remediation
A study investigated the use of this compound as an oxygen-releasing compound in treatment walls. It evaluated oxygen release and permeability effects in a mixture of this compound and aquifer sand. The study demonstrated that this compound effectively increases dissolved oxygen levels, which is critical for bioremediation in environmental contexts (Chevalier & McCann, 2008).
Wirkmechanismus
Target of Action
Calcium peroxide (CaO2) is an inorganic compound that primarily targets microorganisms, including bacteria and fungi . It also targets cancer cells . The compound’s primary role is to produce calcium ions (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) when it reacts with water . These products are suitable for various applications, such as calcium death caused by calcium overload, O2-dependent anticancer therapy, and H2O2-dependent anticancer therapy .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. When it comes into contact with water, it hydrolyzes, releasing oxygen . This reaction is particularly beneficial in hypoxic environments, such as chronic wounds or cancerous tumors, where an increase in oxygen can promote healing or inhibit tumor growth . In the presence of an acid, this compound forms hydrogen peroxide , which has antimicrobial properties and can induce cell death in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an oxidizing agent. The release of oxygen can enhance aerobic respiration in microorganisms . In cancer cells, the increase in intracellular calcium concentrations can disrupt calcium homeostasis, leading to cell death . The production of hydrogen peroxide can induce oxidative stress in cells, leading to DNA damage and apoptosis .
Pharmacokinetics
It is known that this compound is almost insoluble in water , which may affect its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its ability to release oxygen can improve the efficiency of anaerobic digestion of waste . In cancer treatment, the production of calcium ions, oxygen, and hydrogen peroxide can lead to cell death . In antibacterial applications, the formation of hydrogen peroxide can kill bacteria and prevent infections .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the release of oxygen is particularly beneficial in hypoxic environments . Additionally, the presence of water is necessary for this compound to hydrolyze and release oxygen and hydrogen peroxide . The pH of the environment can also affect the reactions of this compound . In acidic conditions, this compound can react with water to produce more hydrogen peroxide .
Safety and Hazards
Zukünftige Richtungen
Calcium peroxide nanoparticles have been explored for cancer treatment through three main mechanisms: the release of O2, which helps alleviate tumor hypoxia and enhances oxygen-dependent therapies such as chemotherapy, photodynamic therapy, and immunotherapy; the generation of H2O2, a precursor for ·OH generation, which enables cancer chemodynamic therapy; and the release of Ca2+ ions, which induce calcium overload and promote cell apoptosis .
Biochemische Analyse
Biochemical Properties
Calcium peroxide plays a significant role in biochemical reactions. It interacts with water to produce calcium ions, oxygen, and hydrogen peroxide . Calcium ions are suitable for calcium death caused by calcium overload, oxygen is suitable for O2-dependent anticancer therapy, and hydrogen peroxide is suitable for H2O2-dependent anticancer therapy .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to have excellent antitumor and antibacterial properties . In tumor cells, this compound can trigger a destructive calcium overload process, leading to cell death . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products interact with various biomolecules, potentially leading to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that this compound can maintain oxygen concentration in solution above 5 mg/L for 1 week . It also shows increased porosity and degradation with increased concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, with a dosage of 200 ppm of this compound, a chlorophyll-a concentration of 1,700 mg/m3 was lowered to below 10% of its initial concentration after 4 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products can interact with various transporters or binding proteins, potentially affecting the localization or accumulation of this compound .
Subcellular Localization
As this compound reacts with water to produce calcium ions, oxygen, and hydrogen peroxide , these products may be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS No. |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium peroxide (Ca(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does calcium peroxide interact with water, and what are the downstream effects of this reaction?
A1: this compound reacts with water to produce calcium hydroxide (Ca(OH)2) and hydrogen peroxide (H2O2). [] This reaction is exothermic and results in the release of oxygen. [, , ] The released oxygen can improve aerobic conditions in various environments, such as waterlogged soils or polluted sediments, promoting microbial activity and aiding in the degradation of pollutants. [, , , ] The calcium hydroxide produced can increase the pH of the surrounding environment. []
Q2: How does the oxygen released by this compound affect microbial activity in soil?
A2: The oxygen released by this compound creates favorable conditions for aerobic microorganisms, which play a crucial role in the decomposition of organic matter and the cycling of nutrients in soil. [] This can enhance soil fertility and improve plant growth. [, , ] Additionally, increased oxygen levels can inhibit the growth of anaerobic microorganisms, some of which can be detrimental to plant health. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is CaO2, and its molecular weight is 72.077 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Several spectroscopic techniques can be employed to characterize this compound. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups present in the compound based on their characteristic infrared absorption bands. [, ]
- X-ray Diffraction (XRD): XRD analysis provides information about the crystal structure and phase purity of this compound. [, ]
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology and surface characteristics of this compound particles. [, ]
Q5: How does the presence of other materials, such as organic matter or metals, affect the performance of this compound in environmental remediation applications?
A6: The presence of organic matter or certain metals can affect the performance of this compound in environmental remediation. Organic matter can compete with pollutants for reaction with the released oxygen, potentially reducing the effectiveness of the treatment. [] Some metals, such as iron, can catalyze the decomposition of hydrogen peroxide, influencing the rate of oxygen release and the overall remediation process. [, ]
Q6: Can this compound act as a catalyst or participate in catalytic reactions?
A7: While this compound itself is not a catalyst in the traditional sense, it can be utilized in Fenton-like reactions for the degradation of organic pollutants. [, ] In these reactions, this compound acts as a source of hydrogen peroxide, which reacts with iron ions (Fe2+) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent oxidants that can degrade a wide range of organic pollutants. [, ]
Q7: Have computational chemistry approaches been used to study this compound and its applications?
A8: While the provided research does not explicitly mention computational studies on this compound, computational chemistry methods, such as density functional theory (DFT) calculations, could potentially be employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound. [] Molecular dynamics simulations could be used to study the interaction of this compound with water and other molecules in solution. []
Q8: Are there alternative compounds or materials that can be used in place of this compound for similar applications, and how do they compare in terms of performance, cost, and environmental impact?
A8: Yes, several alternative oxygen-releasing compounds exist, including:
- Magnesium peroxide (MgO2): Similar to this compound, magnesium peroxide releases oxygen upon reaction with water. [] It is generally considered less cost-effective than this compound but may have advantages in specific applications. []
- Hydrogen peroxide (H2O2): While hydrogen peroxide can directly provide oxygen, its rapid decomposition and potential toxicity require careful handling and control. [, ]
Q9: What are the recommended practices for the handling, storage, and disposal of this compound to minimize environmental risks?
A25: this compound should be stored in tightly sealed containers in a cool, dry place away from incompatible materials, such as acids, organic materials, and combustible substances. [] It is crucial to prevent contact with water or moisture during storage to avoid premature decomposition. For disposal, consult local regulations, as recommendations may vary. In general, it is advisable to neutralize any remaining this compound by slowly adding it to a large volume of water before disposal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)








![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)
